1-(2-naphthylmethyl)-1H-benzimidazole
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Overview
Description
1-(2-Naphthylmethyl)-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound features a benzimidazole core substituted with a 2-naphthylmethyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The naphthylmethyl group adds unique properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-naphthylmethyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-naphthaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthylmethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2-Naphthylmethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-naphthylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2-Naphthylmethyl)-1H-imidazole: Similar structure but with an imidazole ring instead of benzimidazole.
2-(2-Naphthylmethyl)-1H-benzimidazole: Positional isomer with the naphthylmethyl group at a different position.
1-(2-Naphthylmethyl)-2-methyl-1H-benzimidazole: Methyl-substituted derivative.
Uniqueness: 1-(2-Naphthylmethyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthylmethyl group enhances its ability to interact with biological targets and increases its potential for various applications.
Properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-2-6-16-11-14(9-10-15(16)5-1)12-20-13-19-17-7-3-4-8-18(17)20/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJWEJKVIMYELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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